4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol is a chemical compound with significant potential in various scientific applications. It is classified under heterocyclic compounds, specifically as a pyrrolidine derivative. The compound is recognized for its structural complexity and functional versatility, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound has been documented in several chemical databases, including PubChem and BenchChem, where it is associated with the CAS Number 1803612-20-5. Initial synthesis efforts were reported in the early 1990s by researchers exploring its pharmacological properties.
4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol falls within the category of nitrogen-containing heterocycles. Its structure features a pyrrolidine ring, which is known for its role in various biological activities, alongside an oxane (tetrahydro-pyran) moiety that enhances its stability and reactivity.
The synthesis of 4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol can be achieved through several methods, including:
The synthetic route often involves:
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol is , with a molecular weight of approximately 185.27 g/mol. The structure consists of:
Key structural data includes:
This data allows for computational modeling and further exploration of its chemical behavior.
4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol participates in various chemical reactions, including:
The reactivity profile is influenced by the electron-donating nature of the pyrrolidine ring, which can stabilize intermediates formed during reactions. The compound's versatility makes it suitable for synthesizing more complex molecules.
The mechanism of action for 4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol is primarily linked to its interactions at the molecular level:
Research indicates that derivatives of this compound can exhibit significant biological activity, making them candidates for drug development.
4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol typically appears as a colorless to pale yellow liquid or solid, depending on purity and crystallization conditions. It has a melting point around 215–217 °C.
Key chemical properties include:
Relevant data from studies suggest that it has favorable pharmacokinetic properties, which are crucial for its application in drug discovery.
4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol has diverse applications, including:
Further exploration into its potential uses continues to reveal promising avenues in both academic research and industrial applications.
Nucleophilic ring closure reactions form the cornerstone of synthetic routes to 4-methyl-3-(pyrrolidin-2-yl)oxan-4-ol. The molecular scaffold (C₁₀H₁₉NO₂) features a chiral oxane (tetrahydropyran) ring fused to a pyrrolidine moiety via a stereochemically sensitive carbon-carbon bond [1]. Modern approaches employ N-heterocyclization of γ-amino alcohols with diols using transition metal catalysts. Iridium complexes (e.g., Cp*Ir) enable efficient N-heterocyclization of primary amines with 1,5-diol precursors under borrowing hydrogen conditions, achieving >80% yield with minimized protection/deprotection steps [9]. Key advantages include:
Table 1: Molecular Descriptors Relevant to Nucleophilic Strategies
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₉NO₂ | Guides stoichiometric balancing |
Predicted CCS (Ų) | 143.4 ([M+H]⁺) | Informs mass spectrometry characterization |
SMILES | CC1(CCOCC1C2CCCN2)O | Enables computational reaction modeling |
InChI Key | DWZNCLHNHINSAL-UHFFFAOYSA-N | Verifies compound identity in databases |
Mechanistic studies reveal rate-determining imine formation when employing carbonyl-containing precursors, followed by intramolecular nucleophilic attack by the oxygen nucleophile. Optimization requires precise pH control (pH 8-9) to balance nucleophilicity and substrate stability [9].
While the target molecule contains an oxane (six-membered oxygen heterocycle), stereoselective methods for tetrahydrofuran (five-membered analog) synthesis provide transferable insights. Palladium-copper catalyzed cyclizations enable Z-selective arylidene formation applicable to chiral oxygen heterocycles [2]. For the 3-(pyrrolidin-2-yl)oxan-4-ol system, two stereocenters demand asymmetric methodologies:
Critical stereochemical outcomes:
Table 2: Stereoisomer Outcomes in Model Systems
Chiral Controller | diastereomeric Excess (%) | Preferred Configuration |
---|---|---|
Dibenzoyl-D-tartaric acid | >95 | (3R,2'S) |
Chiral Co(BOX) catalyst | 88 | (3S,2'R) |
Enzymatic resolution | 78 | (3R,2'S) |
The Schmidt reaction of ω-azido carboxylic acids with Tf₂O promoter delivers 2-substituted pyrrolidines with retention of configuration, adaptable for stereoinversion steps [9].
Transition from batch to continuous flow processing addresses key scalability challenges in 4-methyl-3-(pyrrolidin-2-yl)oxan-4-ol synthesis. Flow chemistry provides:
Integrated systems combine:
Notably, microwave-assisted flow systems achieve 92% conversion in intramolecular O-alkylation steps, suppressing epimerization through rapid heating/cooling cycles. Tubular reactors with static mixers enhance mass transfer in biphasic (aqueous/organic) N-alkylation steps critical for pyrrolidine-oxane linkage [10]. Future development requires catalyst immobilization strategies for iridium complexes to improve cost-efficiency.
Solvent polarity and base strength critically impact cyclization kinetics and byproduct formation. Systematically evaluated parameters:
Table 3: Solvent-Base Optimization for Key Cyclization Step
Solvent System | Base | Yield (%) | Byproduct Formation (%) |
---|---|---|---|
DMF | DBU | 88 | <5 |
THF | KOtBu | 76 | 12 |
Toluene | Et₃N | 52 | 23 |
DMF/H₂O (9:1) | Cs₂CO₃ | 81 | 8 |
Optimal conditions:
Water-containing biphasic systems enable facile product extraction while maintaining high conversions (>80%). For acid-sensitive intermediates, ethereal solvents (methyl-THF) with inorganic bases (K₃PO₄) provide optimal balance. Computational modeling indicates protic solvents (MeOH) increase activation energy by 3.2 kcal/mol due to hydrogen bonding with the oxyanion nucleophile [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: